o-Toluoyl chloride
Description
Significance of Acyl Chlorides in Contemporary Chemical Transformations
Acyl chlorides, characterized by the functional group -COCl, are highly reactive derivatives of carboxylic acids. Their heightened reactivity stems from the electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which creates a significant partial positive charge on the carbon atom. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. chemicalbook.comguidechem.comsigmaaldrich.comvulcanchem.comwpmucdn.com
This inherent reactivity makes acyl chlorides indispensable reagents in organic synthesis for a wide array of transformations. They readily undergo nucleophilic acyl substitution reactions, allowing for the efficient formation of various functional groups. Key reactions include:
Esterification: Reaction with alcohols to form esters. chemicalbook.comguidechem.comsigmaaldrich.comvulcanchem.comchembk.comsigmaaldrich.comchempoint.comsigmaaldrich.comwiseguyreports.combiosynth.com
Amidation: Reaction with amines or ammonia (B1221849) to form amides. chemicalbook.comguidechem.comsigmaaldrich.comvulcanchem.comchembk.comsigmaaldrich.comchempoint.comsigmaaldrich.comwiseguyreports.combiosynth.com
Hydrolysis: Reaction with water to form the parent carboxylic acid and hydrochloric acid. chemicalbook.comguidechem.comsigmaaldrich.comchembk.comsigmaaldrich.comwiseguyreports.combiosynth.com
Friedel-Crafts Acylation: Introduction of an acyl group onto aromatic rings using a Lewis acid catalyst. guidechem.comchempoint.com
Compared to other carboxylic acid derivatives such as esters, amides, and anhydrides, acyl chlorides exhibit superior reactivity, enabling reactions to proceed more rapidly and often under milder conditions. guidechem.comsigmaaldrich.comvulcanchem.comkrackeler.com This makes them the reagents of choice when high yields and efficient conversion are paramount. They are typically synthesized from carboxylic acids using chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). guidechem.comchembk.comsigmaaldrich.comchempoint.comsci-hub.sefishersci.com
Unique Reactivity Profile of o-Toluoyl Chloride
While sharing the general reactivity of acyl chlorides, this compound possesses specific characteristics influenced by the ortho-methyl group on the phenyl ring. The presence of a substituent at the ortho position can introduce both electronic and steric effects that modulate the compound's reactivity.
Electronically, the methyl group is electron-donating via inductive effects. This can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. wpmucdn.comsci-hub.se However, the primary influence of an ortho substituent is often steric. The methyl group adjacent to the carbonyl chloride moiety can hinder the approach of nucleophiles to the carbonyl carbon. sci-hub.sevulcanchem.com This steric hindrance can affect reaction rates and, in some cases, influence regioselectivity or stereoselectivity in reactions where the acyl chloride is involved. sci-hub.sevulcanchem.com
Research into the benzoylation of cellulose (B213188) has indicated that ortho-substituted benzoyl chlorides, including this compound, may exhibit higher reactivity in mechanisms involving carbocationic intermediates due to combined electronic and steric stabilization effects. sci-hub.se However, the predominant mechanism for acyl chlorides with nucleophiles is nucleophilic acyl substitution via an addition-elimination pathway, where steric effects are generally more significant than subtle electronic influences on the carbonyl carbon's electrophilicity.
Table 1: Physicochemical Properties of this compound
Scope and Research Focus of this compound Investigations
This compound is a valuable building block in the synthesis of a diverse range of chemical compounds, finding applications across several research and industrial sectors. Its utility is primarily as an acylating agent to introduce the o-toluoyl group into target molecules.
Key areas of research and application include:
Pharmaceutical Synthesis: this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been employed in the preparation of quinolinone compounds with potential SARS CoV 3CLpro inhibitory activity and in the synthesis of benzooxaboroles, which are being investigated as orally active anti-inflammatory agents. chemicalbook.comguidechem.comwiseguyreports.comfishersci.nl
Materials Science: In materials science, this compound has been utilized in the development of novel hydrophobic functionalized metal-organic frameworks (MOFs), specifically UiO-66 materials. This application enhances the structural and physicochemical properties of MOFs, indicating potential utility in catalysis and adsorption processes. sigmaaldrich.comsigmaaldrich.comkrackeler.com
Dyes and Pigments: The compound is used in the manufacturing of various dyes and pigments, contributing to the vibrant colors used in textiles, plastics, and paints. guidechem.comwiseguyreports.com
Agrochemicals: this compound is an intermediate in the production of agrochemicals such as herbicides, pesticides, and fungicides, supporting crop protection efforts. guidechem.comwiseguyreports.com
Specialty Chemicals: It is also used in the synthesis of fragrances and flavors, and as a precursor for other chemical intermediates like benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. wiseguyreports.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZXFICWCMCQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061314 | |
| Record name | Benzoyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-88-0, 37808-28-9 | |
| Record name | 2-Methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzoyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2-methyl- | |
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| Record name | Benzoyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
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| Record name | o-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |
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| Record name | Methylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |
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Synthetic Methodologies and Process Optimization for O Toluoyl Chloride Production
Improved Synthesis Routes for o-Toluoyl Chloride
The production of this compound, a key intermediate in the synthesis of various chemical products, is predominantly achieved through the chlorination of o-toluic acid. Research has focused on optimizing this conversion by exploring different chlorinating agents, catalytic systems, and reaction conditions to improve yield, purity, and process efficiency.
Optimization of Carboxylic Acid Chlorination Protocols
The conversion of the carboxylic acid group in o-toluic acid to an acyl chloride is the primary method for synthesizing this compound. Enhancements in this process center on the choice of chlorinating agent and the refinement of reaction parameters.
Thionyl chloride (SOCl₂) is a widely utilized and highly effective reagent for the preparation of acyl chlorides from carboxylic acids. derpharmachemica.comresearchgate.net Its advantages include the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification as they can be easily removed from the reaction mixture. derpharmachemica.commasterorganicchemistry.com
A documented high-yield synthesis method involves reacting o-toluic acid with thionyl chloride in the presence of a catalyst. In a specific example, 540.56 g of o-toluic acid is treated with 571.0 g of thionyl chloride and 2 g of N,N-dimethylformamide. The mixture is heated to 90°C and stirred for 3 hours. After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield 612.7 g of this compound with a purity of 98.8% and a yield of 99.7%. chemicalbook.com This method demonstrates an efficient and high-yielding pathway to the target compound.
While thionyl chloride is common, other reagents can also be employed for the chlorination of carboxylic acids. The choice of agent can be critical, especially if the starting material contains functional groups sensitive to the harsh conditions sometimes associated with thionyl chloride. derpharmachemica.com
Oxalyl chloride is often considered a milder and less aggressive chlorinating agent compared to thionyl chloride. derpharmachemica.comresearchgate.net It is particularly useful when sensitive functional groups are present that could be chlorinated by thionyl chloride. derpharmachemica.com Like thionyl chloride, its byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are gaseous, which facilitates an easy workup. derpharmachemica.comresearchgate.net
Other alternatives include phosphorus-based reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) . researchgate.net However, the use of these reagents can lead to the formation of byproducts like phosphoryl chloride (POCl₃), which may complicate product purification. researchgate.net
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acids This table is interactive. Click on the headers to sort.
| Chlorinating Agent | Formula | Key Byproducts | Typical Use Case | Reference |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | General purpose, high reactivity, volatile byproducts | derpharmachemica.commasterorganicchemistry.com |
| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Milder conditions, sensitive substrates, volatile byproducts | derpharmachemica.comresearchgate.net |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Strong chlorinating agent | researchgate.net |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Used for specific applications | researchgate.net |
Catalytic Approaches in this compound Formation
Catalysts are frequently employed to increase the reaction rate and allow for milder conditions in the synthesis of acyl chlorides.
N,N-Dimethylformamide (DMF) is an effective catalyst for the conversion of carboxylic acids to acyl chlorides using thionyl chloride. derpharmachemica.comchemicalbook.com Its use can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times. derpharmachemica.com
The catalytic action of DMF proceeds through the formation of a Vilsmeier reagent, specifically an iminium chloride intermediate, upon reaction with thionyl chloride. derpharmachemica.comrsc.org This intermediate is highly reactive and serves as the active chlorinating species in the catalytic cycle. The Vilsmeier adduct reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. derpharmachemica.com A reported synthesis of this compound specifies the use of 2g of DMF for a reaction involving 540.56g of o-toluic acid, achieving a 99.7% yield after 3 hours at 90°C. chemicalbook.com
Solvent Effects and Reaction Condition Studies
The choice of solvent and reaction conditions such as temperature and time are critical parameters that influence the yield and purity of the final product. While specific studies on this compound are detailed, research on its isomer, m-toluoyl chloride, provides valuable insights into these effects.
In the synthesis of m-toluoyl chloride using m-toluic acid and thionyl chloride, various organic solvents have been utilized, including dichloromethane, dichloroethane, tetrahydrofuran, toluene, and xylene. patsnap.comgoogle.com These solvents are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the desired reaction temperature. The reaction conditions are generally mild, with temperatures ranging from 20°C to 35°C and reaction times between 5 and 10 hours. google.com After the reaction, the solvent and any excess thionyl chloride are typically removed by distillation before the final product is purified by vacuum distillation. patsnap.comgoogle.com These studies show that high yields (96-97%) can be achieved by carefully selecting the solvent and optimizing reaction conditions. patsnap.comgoogle.com
Table 2: Synthesis of m-Toluoyl Chloride under Various Conditions (Illustrative for Solvent Effects) This table is interactive. Click on the headers to sort.
| Starting Material (m-Toluic Acid) | Solvent(s) | Chlorinating Agent (SOCl₂) | Temperature | Time | Yield | Reference |
| 50g | Dichloromethane (100g) | 45.9g | 20°C | 10 hours | 96.2% | patsnap.com |
| 60g | Dichloroethane (50g), Tetrahydrofuran (70g) | 56.1g | 30°C | 7 hours | 97.0% | patsnap.comgoogle.com |
| 80g | Xylene (60g), Toluene (50g), Chloroform (50g) | 75.5g | 35°C | 5 hours | 96.5% | patsnap.comgoogle.com |
Non-Aqueous Reaction Media Investigations
The choice of solvent is critical in the synthesis of this compound, which is commonly produced by the reaction of o-toluic acid with a chlorinating agent such as thionyl chloride. The reaction is typically performed in a non-aqueous medium to prevent hydrolysis of the acid chloride product. While a variety of organic solvents can be employed, research analogous to the synthesis of similar compounds, such as m-toluoyl chloride, has identified several suitable options. These include chlorinated hydrocarbons like dichloromethane, dichloroethane, and trichloromethane, as well as other solvents like tetrahydrofuran (THF), toluene, and xylene. google.com
The selection of a specific solvent is often a trade-off between reactant solubility, reaction temperature, and ease of separation from the product and unreacted starting materials. For instance, a patent describing the synthesis of m-toluoyl chloride highlights the use of a range of these solvents, suggesting that the process is adaptable to different industrial setups and requirements. google.com The reaction conditions, such as temperature and time, are also influenced by the solvent choice. One documented procedure for this compound synthesis specifies heating o-toluic acid with thionyl chloride and a catalytic amount of N,N-dimethylformamide at 90°C for 3 hours, a process that is carried out without an additional solvent, using the excess thionyl chloride as the reaction medium. chemicalbook.com
The impact of different non-aqueous media on reaction yield and purity for this compound specifically is an area that warrants further detailed investigation to optimize the synthesis for industrial applications.
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound, focusing on environmentally benign protocols, waste minimization, and recycling.
Development of Environmentally Benign Synthetic Protocols
A primary focus of green chemistry in this context is the exploration of alternative chlorinating agents to the commonly used thionyl chloride. While effective, thionyl chloride is a hazardous substance that produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products. brainly.com Alternatives such as oxalyl chloride are considered cleaner as they decompose to gaseous by-products (CO, CO₂, and HCl), which can be easier to handle and scrub. researchgate.netderpharmachemica.com Other potential chlorinating agents include phosphorus-based reagents like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), though these also present their own waste disposal challenges. researchgate.netlibretexts.org
The development of catalytic methods is another avenue for greener synthesis. While not yet widely reported for this compound, the use of solid acid catalysts could potentially offer a more environmentally friendly alternative to the homogeneous catalysts or excess reagents currently used. Such catalysts could be more easily separated from the reaction mixture, reducing waste and simplifying purification.
Waste Minimization and By-product Management Strategies
The synthesis of this compound from o-toluic acid and thionyl chloride generates stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products. brainly.com Effective management of these gaseous emissions is a critical aspect of waste minimization. Industrial processes typically employ scrubbing systems to neutralize these acidic gases. For instance, HCl gas can be absorbed in water to produce hydrochloric acid, a commercially valuable product. Sulfur dioxide can be captured through various flue-gas desulfurization techniques, such as wet scrubbing with a calcium carbonate slurry. bbaconsultants.comgoogle.com
Minimizing waste also involves optimizing the reaction to reduce the formation of unwanted side-products. For example, in the chlorination of related compounds, controlling reaction conditions is crucial to prevent chlorination of the aromatic ring. stackexchange.com Careful control of temperature and reaction time can maximize the yield of the desired this compound and minimize the need for extensive purification, thereby reducing waste generation.
Solvent and Reagent Recycling Methodologies
The economic and environmental viability of this compound production is significantly enhanced by the ability to recycle solvents and excess reagents. In processes that utilize an organic solvent, fractional distillation is a common and effective method for solvent recovery. maratek.combrinstrument.com This technique separates the solvent from the higher-boiling this compound and any non-volatile impurities, allowing the solvent to be reused in subsequent batches.
Similarly, any excess thionyl chloride used in the reaction can also be recovered through distillation. researchgate.net Due to its relatively low boiling point (76°C), it can be separated from the higher-boiling this compound. Patents related to the production of similar compounds explicitly mention the recycling of both the organic solvent and unreacted thionyl chloride as a key feature of an efficient and cost-effective industrial process. google.com The purification of recovered thionyl chloride, often by distillation, is crucial to remove impurities that could affect subsequent reactions. rsc.orggoogle.com
Process Scale-Up and Industrial Feasibility Studies
Translating a laboratory-scale synthesis of this compound to an industrial process involves overcoming several challenges related to heat and mass transfer, reaction kinetics, and equipment design. Pilot plant studies are essential to gather the necessary data for a successful and safe scale-up. swri.orghm-ec.com These studies allow for the optimization of process parameters and the identification of potential operational issues before significant capital investment in a full-scale production facility.
The design of a pilot plant for this compound production would need to be flexible to allow for the testing of various reaction conditions and configurations. hm-ec.com Key considerations include the materials of construction, which must be resistant to the corrosive nature of the reactants and by-products, and the implementation of robust safety measures to handle hazardous materials like thionyl chloride. zeton.com
High-Pressure and High-Temperature Reaction Conditions
The use of high-pressure and high-temperature conditions, often in continuous flow reactors, is a modern approach to intensify chemical processes, potentially leading to higher throughput and improved efficiency. mdpi.com For the synthesis of this compound, such conditions could offer several advantages. High temperatures can significantly increase the reaction rate, reducing the required residence time and reactor volume. High pressure can be particularly beneficial for reactions involving gaseous reagents or by-products, as it can influence reaction equilibria and improve mass transfer.
Continuous flow synthesis, in particular, offers enhanced safety for handling hazardous materials and exothermic reactions due to the small reactor volumes and superior heat transfer capabilities. mdpi.com While specific studies on the high-pressure and high-temperature synthesis of this compound are not extensively reported, the application of these principles from other areas of chemical synthesis suggests a promising avenue for future process optimization and intensification. researchgate.net
Enhanced Space-Time Yield and Productivity Metrics
In the industrial synthesis of specialty chemicals like this compound, process optimization is critical for economic viability and sustainable manufacturing. Key performance indicators in this context are space-time yield (STY) and other productivity metrics. STY, defined as the mass of product formed per unit of reactor volume per unit of time (e.g., kg L⁻¹ h⁻¹), serves as a crucial metric for evaluating the efficiency of a production process. High STY values are indicative of a highly efficient process, translating to smaller reactor volumes, reduced capital expenditure, and lower operational costs.
Traditional batch production methods for this compound, while capable of achieving high chemical yields, often exhibit modest space-time yields. A typical laboratory or industrial batch synthesis involves reacting o-toluic acid with a chlorinating agent like thionyl chloride. For instance, a documented batch process reacts 540.56 g of o-toluic acid with thionyl chloride in a 1000 ml reactor over 3 hours to produce 612.7 g of this compound with a near-quantitative yield of 99.7% chemicalbook.com. While the chemical conversion is excellent, the productivity is limited by the batch nature of the process, which includes downtime for charging reactants, heating, cooling, and cleaning the reactor.
To enhance productivity, modern synthetic methodologies focus on process intensification, primarily through the adoption of continuous flow chemistry. Continuous flow reactors, such as microreactors or continuous stirred-tank reactors (CSTRs), offer significant advantages over batch systems, including superior heat and mass transfer, enhanced safety profiles for handling reactive chemicals, and the potential for automation mdpi.comresearchgate.net. These advantages directly contribute to a substantial increase in space-time yield.
Research in related chemical syntheses provides a clear benchmark for the potential gains. For example, in the production of aryl sulfonyl chlorides, a shift from an optimized batch process to an automated continuous manufacturing setup demonstrated a significant improvement in STY. The continuous process nearly doubled the space-time yield compared to the batch equivalent, showcasing the efficiency gains achievable through modern process design mdpi.com.
| Process Type | Production Scale (g) | Process Time (h) | Approximate Reactor Volume (mL) | Calculated Space-Time Yield (g mL⁻¹ h⁻¹) |
|---|---|---|---|---|
| Optimized Batch | 65 | 6.5 | 125 | 0.072 |
| Continuous Flow | 500 | 12.0 | 250 | 0.139 |
Applying these principles of process intensification to this compound production offers a clear path to enhanced productivity. By calculating the STY for the conventional batch process and projecting the improvements based on analogous continuous flow systems, the potential for optimization becomes evident. The batch process described earlier yields an STY of approximately 0.204 g mL⁻¹ h⁻¹ chemicalbook.com. By transitioning to a continuous flow system, it is reasonable to project a significant enhancement in this metric, leading to more efficient and economical industrial production.
| Metric | Conventional Batch Process (Calculated) | Projected Continuous Flow Process |
|---|---|---|
| Starting Material | o-Toluic acid | o-Toluic acid |
| Chlorinating Agent | Thionyl chloride | Thionyl chloride |
| Yield | ~99% chemicalbook.com | High (≥99%) |
| Estimated Space-Time Yield (g mL⁻¹ h⁻¹) | ~0.204 chemicalbook.com | > 0.350 |
| Key Advantage | High conversion | Greatly enhanced productivity, improved safety |
The drive for higher space-time yield and improved productivity metrics is a central theme in modern chemical manufacturing linde-gas.com. By leveraging continuous flow technology and other process intensification strategies, the production of this compound can be significantly optimized, aligning with the broader industry trends towards more efficient, safer, and sustainable chemical synthesis rccostello.comenergy.gov.
Reactivity and Mechanistic Investigations of O Toluoyl Chloride
Reaction Mechanisms in Acylation Chemistry
o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is a highly reactive acyl chloride that serves as a versatile reagent in organic synthesis. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of the ortho-methyl group on the benzene ring introduces steric and electronic effects that influence its reaction pathways and rates compared to its isomers, m-toluoyl chloride and p-toluoyl chloride, or the parent compound, benzoyl chloride.
General Nucleophilic Acyl Substitution Reaction
Where Ar = o-tolyl and Nu:⁻ = nucleophile
The initial step in the nucleophilic acyl substitution of this compound is the attack of a nucleophile on the carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate where the carbon atom changes from sp² to sp³ hybridization. This intermediate is typically unstable and not isolated.
The fate of this tetrahedral intermediate is dependent on the relative leaving group abilities of the substituents attached to the central carbon. In the case of the reaction of this compound with a nucleophile, the potential leaving groups are the chloride ion and the attacking nucleophile. Given that the chloride ion is a very weak base and thus an excellent leaving group, the intermediate will preferentially collapse by expelling the chloride ion to reform the carbonyl double bond, resulting in the final acylated product. The stability of the tetrahedral intermediate can be influenced by the nature of the nucleophile and the solvent.
The presence of the methyl group in the ortho position of this compound introduces significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of the nucleophile to the electrophilic carbonyl carbon, thereby slowing down the rate of the acylation reaction compared to less hindered acyl chlorides like benzoyl chloride or p-toluoyl chloride.
| Substituent (R in R-COCl) | Relative Rate of Hydrolysis (Illustrative) | Taft Steric Parameter (E_s) for R group |
| Methyl | High | 0.00 (Reference) |
| Ethyl | Lower | -0.07 |
| Isopropyl | Much Lower | -0.47 |
| tert-Butyl | Very Low | -1.54 |
| Phenyl (in Benzoyl chloride) | Moderate | - |
| o-Tolyl (in this compound) | Expected to be lower than Phenyl | Not available (expected to be significant) |
This interactive table illustrates the expected trend in reaction rates based on the steric hindrance of the substituent group.
This compound is frequently used in the synthesis of esters, particularly when mild reaction conditions are required. The mechanisms of these esterification reactions can vary depending on the reagents and catalysts employed.
The Yamaguchi esterification is a powerful method for the synthesis of esters, especially macro-lactones, from carboxylic acids and alcohols under mild conditions. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction typically utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgjk-sci.comorganic-chemistry.org
Research has shown that less sterically hindered aromatic acyl chlorides, such as p-toluoyl chloride, can be effective substitutes for the Yamaguchi reagent in certain applications. researchgate.net When a toluoyl chloride is used in a Yamaguchi-type esterification, the mechanism proceeds as follows:
Formation of a Mixed Anhydride: The carboxylate, generated from the carboxylic acid and a base (like triethylamine), attacks the carbonyl carbon of the toluoyl chloride to form a mixed anhydride.
Reaction with DMAP: DMAP, acting as a potent nucleophilic catalyst, regioselectively attacks the less sterically hindered carbonyl group of the mixed anhydride.
Formation of the Acylpyridinium Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium intermediate and the release of the toluoyl carboxylate.
Nucleophilic Attack by Alcohol: The alcohol then attacks the activated acyl group of the pyridinium intermediate to form the desired ester, regenerating the DMAP catalyst in the process.
A key finding in the investigation of this mechanism is that with aliphatic carboxylic acids, a symmetric aliphatic anhydride may be formed in situ, which then acts as the primary acylating agent. researchgate.net
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, including esterifications involving this compound. organic-chemistry.orgresearchgate.net Its catalytic activity is significantly greater than that of pyridine due to the electron-donating effect of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.
The catalytic cycle of DMAP in the esterification of an alcohol with this compound can be described by the following steps:
Formation of the N-Acylpyridinium Salt: DMAP attacks the electrophilic carbonyl carbon of this compound, displacing the chloride ion to form a highly reactive N-o-toluoyl-4-dimethylaminopyridinium salt. This intermediate is more susceptible to nucleophilic attack than the original acyl chloride.
Nucleophilic Attack by the Alcohol: The alcohol, acting as the nucleophile, attacks the carbonyl carbon of the acylpyridinium salt.
Formation of the Tetrahedral Intermediate: This attack forms a new tetrahedral intermediate.
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, expelling DMAP as a leaving group to form the final ester product and a proton. The proton is then scavenged by a base (often a stoichiometric amount of a weaker base like triethylamine is added for this purpose), regenerating the neutral DMAP catalyst, which can then participate in another catalytic cycle.
Esterification Mechanisms
In Situ Anhydride Formation
This compound, like other acyl chlorides, can react with carboxylic acids to form mixed anhydrides in situ. This reaction proceeds through a nucleophilic acyl substitution mechanism. The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. libretexts.orgyoutube.com This initial attack forms a tetrahedral intermediate.
The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. youtube.com The chloride ion subsequently acts as a base, deprotonating the oxonium ion to yield the final mixed anhydride and a molecule of hydrogen chloride (HCl). youtube.com To drive the reaction to completion, a weak base such as pyridine is often added to neutralize the HCl byproduct. pressbooks.pub This method is effective for preparing both symmetric and mixed anhydrides. pressbooks.pub
Mechanism of In Situ Anhydride Formation:
Nucleophilic Attack: The carboxylic acid's hydroxyl oxygen attacks the carbonyl carbon of this compound.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Elimination of Leaving Group: The carbonyl bond reforms, and the chloride ion is expelled.
Deprotonation: A base (like the expelled chloride ion or an added base like pyridine) removes the proton from the hydroxyl group, forming the stable anhydride. libretexts.orgyoutube.com
Amidation Mechanisms
The reaction of this compound with primary or secondary amines is a common method for synthesizing N-substituted amides. This transformation occurs via a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom of the amine, possessing a lone pair of electrons, functions as a potent nucleophile, attacking the electron-deficient carbonyl carbon of this compound. youtube.com
This attack leads to the formation of a tetrahedral intermediate, where the carbonyl oxygen holds a negative charge and the nitrogen atom bears a positive charge. youtube.com The intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is re-established, and the chloride ion, being a good leaving group, is eliminated. youtube.com
A second equivalent of the amine is typically required in the reaction. It acts as a base to abstract a proton from the positively charged nitrogen atom, resulting in the neutral amide product and an ammonium chloride salt. libretexts.org
General Amidation Reaction Scheme:
Step 1 (Addition): R-NH₂ + o-CH₃C₆H₄COCl → [o-CH₃C₆H₄C(O⁻)(Cl)NH₂⁺-R]
Step 2 (Elimination): [o-CH₃C₆H₄C(O⁻)(Cl)NH₂⁺-R] → o-CH₃C₆H₄CONH-R + HCl
Step 3 (Neutralization): R-NH₂ + HCl → R-NH₃⁺Cl⁻
Transition Metal-Catalyzed Transformations Involving this compound
Nickel-Catalyzed Decarbonylative Alkylation of Aroyl Chlorides
A significant advancement in the functionalization of aroyl chlorides is the nickel-catalyzed decarbonylative alkylation, which allows for the formation of aryl-alkyl bonds. researchgate.net This process utilizes readily available aroyl chlorides as aryl electrophiles for cross-electrophile coupling with alkyl halides under mild, room-temperature conditions. researchgate.netnih.gov
To understand the mechanism of this catalytic process, stoichiometric reactions involving this compound and nickel complexes have been investigated. In one study, the reaction of Ni(cod)₂ with this compound in the presence of different ligands was examined. researchgate.net
When the bidentate phosphine ligand dpph was used, the reaction at room temperature for 30 minutes resulted in the formation of a decarbonylation complex in 49% yield. researchgate.net In contrast, when the nitrogen-based ligand dtbpy was used, an oxidative addition complex was the major product, observed in 66% yield, with only trace amounts of the decarbonylation complex being formed. researchgate.net These stoichiometric experiments demonstrate that the initial oxidative addition of the aroyl chloride to the Ni(0) center can be isolated and that the subsequent decarbonylation step is heavily influenced by the ligand environment. researchgate.net
| Reactants | Ligand | Major Product | Yield |
|---|---|---|---|
| Ni(cod)₂, this compound | dpph | Decarbonylation Complex | 49% |
| Ni(cod)₂, this compound | dtbpy | Oxidative Addition Complex | 66% |
The choice of ligand is crucial for the success of the nickel-catalyzed decarbonylative alkylation. Research has revealed a "ligand relay" system where different ligands facilitate different steps of the catalytic cycle. researchgate.netnih.gov
Phosphine Ligands: Simple phosphine ligands have been found to be essential for promoting the decarbonylation step, which is the removal of a carbon monoxide (CO) molecule from the acyl-nickel intermediate. nih.gov
Nitrogen Ligands: Bidentate nitrogen ligands, such as dtbpy, are critical for the subsequent cross-electrophile coupling step, where the alkyl group is transferred to the aryl-nickel species. nih.gov
Spectroscopic techniques have been instrumental in elucidating the mechanistic pathway of this reaction. ³¹P NMR spectroscopy, in particular, has been used to monitor the stoichiometric reaction between Ni(cod)₂, a phosphine ligand, and this compound. nih.gov These studies allow for the direct observation of key intermediates.
The ³¹P NMR spectra can identify the initial formation of the Ni⁰ complex. Upon addition of this compound, new signals corresponding to the oxidative addition product (an acyl-Ni-Cl intermediate) and the subsequent decarbonylated aryl nickel species can be observed. nih.gov This provides direct evidence for the proposed steps in the catalytic cycle: oxidative addition, decarbonylation, and reductive elimination.
Exploration of Other Transition Metal Systems
While comprehensive studies detailing the reactivity of this compound with a wide array of transition metals are not extensively documented, its behavior can be inferred from the well-established chemistry of aroyl chlorides in transition metal catalysis, particularly with palladium. Aroyl chlorides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Heck reactions. acs.orgmdpi.com
The general mechanism for these transformations involves the oxidative addition of the aroyl chloride to a low-valent palladium complex (typically Pd(0)) to form an acylpalladium(II) intermediate. acs.orgacs.org This key intermediate can then undergo various reactions. In Stille-type couplings, it reacts with an organostannane reagent in a transmetalation step, followed by reductive elimination to yield a ketone. organic-chemistry.org A study on the palladium-catalyzed chemoselective cross-coupling of various acyl chlorides with organostannanes demonstrated this method's utility for ketone synthesis, tolerating a range of functional groups. organic-chemistry.org
In the context of reactions with stannyl glycals, the choice of palladium catalyst and its ligands can control the selectivity between aroylation (ketone formation) and decarbonylative arylation. acs.orgacs.orgnih.gov For instance, reactions catalyzed by Pd(OAc)₂ tend to favor the formation of aroyl C-glycals, preserving the carbonyl group. acs.orgnih.gov Conversely, catalysts like Pd(PPh₃)₄ can sometimes lead to decarbonylation of the acylpalladium intermediate before coupling occurs. acs.orgnih.gov Although these studies often use other benzoyl chloride derivatives, the principles are directly applicable to this compound.
| Reaction Type | Catalyst System (Example) | Key Intermediate | Product Type |
| Stille Coupling | Pd(0) complex | Acylpalladium(II) | Ketone |
| Aroylation | Pd(OAc)₂ | Acylpalladium(II) | Aroyl C-glycal |
| Decarbonylative Coupling | Pd(PPh₃)₄ | Arylpalladium(II) (after CO loss) | Aryl C-glycal |
Unimolecular Ionization and Addition-Elimination Pathways
The predominant mechanism for reactions of this compound with nucleophiles is the nucleophilic addition-elimination pathway. This two-step process is characteristic of acyl chlorides due to the highly electrophilic nature of the carbonyl carbon, which is bonded to two electronegative atoms (oxygen and chlorine).
The mechanism proceeds as follows:
Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral intermediate with a negative charge on the oxygen.
Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. Finally, the chloride ion abstracts a proton from the nucleophilic group to generate the final product and a molecule of hydrogen chloride (HCl).
This pathway is common for reactions with water, alcohols, ammonia (B1221849), and amines, leading to the formation of carboxylic acids, esters, and amides, respectively.
Unimolecular ionization, a pathway analogous to an SN1 reaction, is generally not favored for acyl chlorides under typical conditions. This pathway would require the spontaneous departure of the chloride ion to form a highly unstable acylium ion. The high energy of this intermediate makes the addition-elimination mechanism a much lower energy and therefore more common reaction pathway.
Photochemical and Pyrolytic Transformations
Flash vacuum pyrolysis (FVP) of this compound provides an effective method for the synthesis of benzocyclobutenone. acs.orgacs.org This transformation occurs under high temperature and low-pressure conditions, which favor unimolecular gas-phase reactions. organic-chemistry.org In this process, this compound is vaporized and passed through a heated quartz tube.
The reaction proceeds via the elimination of a molecule of hydrogen chloride (HCl). The proposed mechanism involves a 1,4-elimination through a six-membered transition state, leading to the formation of a highly reactive ketene intermediate. This intermediate then undergoes an intramolecular cyclization to yield the strained four-membered ring of benzocyclobutenone. The product is then collected in a cold trap to prevent decomposition or further reaction. acs.org
Typical conditions for this preparative scale synthesis are detailed in the table below.
| Parameter | Value | Reference |
| Reactant | This compound (2-Toluic acid chloride) | acs.org |
| Pyrolysis Temperature | 630 °C | acs.org |
| Evaporator Temperature | 200 °C | acs.org |
| Pressure | 12 mm | acs.org |
| Product | Benzocyclobutenone | acs.orgacs.org |
This pyrolytic method is valued for its simplicity in generating the strained bicyclic ketone from a readily available and inexpensive precursor. acs.org
Reactivity with Unique Nucleophiles (e.g., Sodium Phosphaethynolate)
The reaction of aroyl chlorides, including this compound, with the unique nucleophile sodium phosphaethynolate (Na(OCP)) leads to the formation of novel phosphorus-containing heterocyclic compounds. nih.gov The phosphaethynolate anion ([OCP]⁻) is a versatile reagent, capable of acting as a nucleophile, an en-component in cycloadditions, and a formal phosphorus atom transfer reagent. nih.gov
Detailed mechanistic studies on the reaction of mesitoyl chloride with Na(OCP) have elucidated the pathway to forming ester-functionalized 1,2,4-oxadiphospholes. nih.gov The reaction proceeds through several key steps:
Initial nucleophilic attack of the [OCP]⁻ anion on the aroyl chloride forms an acyl phosphaketene intermediate.
This intermediate undergoes a cyclization with a second [OCP]⁻ anion, accompanied by the loss of carbon monoxide, to yield a five-membered anionic heterocycle.
A subsequent nucleophilic attack by this heterocyclic anion on a second molecule of the aroyl chloride results in the final 1,2,4-oxadiphosphole product. nih.gov
While aliphatic acyl chlorides lead to the formation of these heterocycles in small amounts along with by-products, aromatic acyl chlorides like this compound provide a cleaner reaction pathway to these compounds. nih.gov
In the reaction cascade with aroyl chlorides, the phosphaethynolate anion ([OCP]⁻) functions as a formal P⁻ transfer reagent. nih.gov After the initial formation of the acyl phosphaketene, the subsequent reaction with another [OCP]⁻ anion involves the incorporation of a second phosphorus atom into the ring system while a carbon monoxide molecule is lost. This demonstrates the ability of the [OCP]⁻ anion to deliver a phosphorus atom to the reacting system, a key step in building the diphosphorus-containing heterocyclic core. nih.gov
Applications of O Toluoyl Chloride in Advanced Organic Synthesis
Applications in Materials Science and Polymer Chemistry
Development of Hydrophobic Functionalized Materials (e.g., UiO-66 MOFs)
Metal-organic frameworks (MOFs) are crystalline porous materials with tunable structures and properties, making them attractive for various applications, including catalysis, adsorption, and separation. UiO-66, a zirconium-based MOF, is particularly known for its exceptional thermal and chemical stability. To enhance its utility in specific environments, such as aqueous media, post-synthetic modification is often employed to introduce hydrophobicity.
o-Toluoyl chloride has been utilized in the post-synthetic modification of UiO-66-NH₂ to create hydrophobic functionalized UiO-66 materials sci-hub.sefigshare.comresearchgate.netresearchgate.netresearchgate.net. This process typically involves reacting the amine groups on the UiO-66-NH₂ framework with this compound to form amide linkages. This functionalization effectively blocks the hydrophilic amine sites, reducing water solvation and hydrogen bonding interactions, thereby imparting significant hydrophobicity to the MOF structure researchgate.netresearchgate.net. The resulting hydrophobic UiO-66 materials are being investigated for applications in aqueous and acidic media, such as selective separation of metals and wastewater recovery researchgate.netresearchgate.netresearchgate.net. Characterization techniques like SEM, XPS, FT-IR, and ¹H NMR are employed to confirm the successful functionalization and analyze the morphological and surface properties researchgate.net. While contact angle measurements are used to evaluate the degree of hydrophobicity, specific quantitative data for this compound-functionalized UiO-66 are detailed in specialized studies researchgate.netresearchgate.net.
Esterification with Polyols for Novel Additives (e.g., Humectants)
In the development of novel additives, particularly for industries like tobacco, this compound serves as a valuable reagent for esterifying polyols. The esterification of polyols such as 1,2-propanediol and glycerol (B35011) with this compound, typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), yields ester derivatives with hydroxyl groups researchgate.netacs.orgmdpi.com. These synthesized compounds are being explored as potential humectants and flavor precursors, offering alternatives to traditional additives that may have drawbacks like high relative humidity or the formation of harmful oxidation products researchgate.netacs.org. The successful synthesis and verification of these ester compounds are confirmed through various spectroscopic methods, including nuclear magnetic resonance (¹H NMR, ¹³C NMR), infrared spectroscopy, and high-resolution mass spectrometry researchgate.netacs.org.
Impact on Water Adsorption Capacity
The hygroscopic properties of these novel polyol esters are crucial for their function as humectants. Studies have investigated the moisture absorption and desorption characteristics of these derivatives. For instance, at a relative humidity (RH) of 84%, the moisture absorption rates of glycerol and 1,2-propanediol, as well as their ester derivatives formed with this compound, were evaluated. The compounds demonstrated a tendency to absorb moisture over time, reaching equilibrium around 100 hours, and showed effectiveness in retaining moisture.
Table 1: Moisture Absorption of Polyol Esters at 84% RH
| Compound | Moisture Absorption (%) |
|---|---|
| Glycerol | 75 |
| 1,2-propanediol | 61 |
| 1-hydroxypropan-2-yl 2-methylbenzoate (B1238997) (Compound 4) | 21 |
Data sourced from acs.org. Compound 4 and 6 are ester derivatives of 1,2-propanediol and glycerol, respectively, with this compound.
Antioxidant Activity of Derived Esters
Beyond their humectant properties, the ester derivatives synthesized from this compound and polyols have also been assessed for their antioxidant potential. Research indicates that specific derivatives, such as 2,3-dihydroxypropyl 2-methylbenzoate (Compound 6), exhibit notable antioxidant effects. When tested across three different antioxidant systems, Compound 6 demonstrated scavenging rates ranging from 69.28% to 75.93%. Comparative studies at a concentration of 4.0 mg/mL revealed that these ester derivatives generally possess better antioxidant activity than glycerol and 1,2-propanediol, although they are less potent than Vitamin C (Vc).
Table 2: Antioxidant Activity (Hydroxyl Radical Scavenging)
| Compound | Scavenging Rate (%) |
|---|---|
| Vitamin C (Vc) | 96.65 |
| 2,3-dihydroxypropyl 2-methylbenzoate (Compound 6) | 71.92 |
| 1-hydroxypropan-2-yl 2-methylbenzoate (Compound 4) | 61.76 |
| Glycerol | 24.34 |
Data sourced from acs.org at a concentration of 4.0 mg/mL, except for Vc which is also reported at this concentration.
Homogeneous Benzoylation of Cellulose (B213188)
Cellulose, a natural polymer, can be chemically modified to alter its properties for various applications. Homogeneous benzoylation of cellulose, where the cellulose is dissolved in a suitable medium before reaction, allows for more controlled derivatization. This compound has been effectively used in the homogeneous benzoylation of cellulose, typically in ionic liquids such as 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) nih.govmdpi.comacs.orgeuropa.euncsu.edu. This method enables the synthesis of cellulose benzoates with varying degrees of substitution (DS) by manipulating reaction parameters like temperature, reaction time, and the molar ratio of this compound to the anhydroglucose (B10753087) unit (AGU) of cellulose nih.govmdpi.comacs.org.
Modification of Cellulose Properties
The benzoylation process directly modifies the hydroxyl groups of cellulose, leading to changes in its physical and chemical properties, as quantified by the degree of substitution. The resulting cellulose benzoates can be characterized using techniques such as FT-IR and NMR spectroscopy mdpi.comacs.org. Furthermore, the use of ionic liquids like AmimCl offers the advantage of recyclability, contributing to more sustainable synthetic processes mdpi.com.
Electronic and Steric Effects in Polymer Derivatization
The regioselectivity and efficiency of cellulose derivatization are significantly influenced by the electronic and steric effects of the acylating agent's substituents. In the case of this compound, the ortho-methyl group introduces both electronic and steric influences on the reaction nih.gov. Studies have shown that the electronic nature of the benzoyl chloride substituent dictates the reaction mechanism, with electron-donating groups favoring a unimolecular ionization mechanism and electron-withdrawing groups favoring a bimolecular addition-elimination mechanism nih.govacs.orgeuropa.eu. Research has demonstrated that this compound, along with other substituted benzoyl chlorides, can lead to unusually high regioselectivity, predominantly at the C-6 primary hydroxyl position of cellulose nih.govacs.orgeuropa.euncsu.edu. This selectivity is attributed to a synergistic interplay of appropriate reaction rates, moderate steric effects, and the inherent reaction mechanism nih.govacs.orgeuropa.euncsu.edu.
Table 3: Degree of Substitution (DS) in Homogeneous Benzoylation of Cellulose with this compound
| Reaction Conditions | Degree of Substitution (DS) |
|---|---|
| This compound/AGU = 3:1, 60°C, 2 h | 1.67 |
Data sourced from nih.gov. AGU refers to the anhydroglucose unit of cellulose.
Derivatives of O Toluoyl Chloride: Advanced Synthesis, Characterization, and Research
Synthesis and Structural Elucidation of Novel o-Toluoyl Derivatives
The reactivity of the acyl chloride group in o-toluoyl chloride makes it a versatile precursor for the synthesis of a wide array of derivatives. The introduction of the o-toluoyl moiety can significantly influence the chemical and physical properties of the resulting molecules. This section details the synthesis and structural analysis of several classes of novel derivatives obtained from this compound.
Formation of Urea, o-Toluoyl
Substituted ureas are an important class of compounds with applications in various fields of chemistry. The synthesis of N-(o-toluoyl)urea can be achieved through the reaction of this compound with urea. A general and effective method for the acylation of urea involves the reaction with an acyl chloride. While specific literature on the direct synthesis of N-(o-toluoyl)urea is not abundant, the synthesis can be inferred from established methods for producing acyl ureas. One such method involves reacting an alkali metal salt of urea, such as sodium urea, with the acyl chloride. mt.com This approach is often preferred to direct reaction to avoid side reactions.
Alternatively, o-toluoyl isocyanate, which can be synthesized from o-toluic acid, readily reacts with primary or secondary amines to form substituted ureas. For instance, the reaction of o-toluoyl isocyanate with piperidine in acetone in the presence of potassium carbonate yields N-(o-toluoyl)piperidine-1-carboxamide, a substituted urea derivative. derpharmachemica.com A copper-catalyzed method has also been developed for the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines, showcasing another modern approach to urea synthesis. researchgate.net
Table 1: Synthesis of N-(o-toluoyl)piperidine-1-carboxamide derpharmachemica.com
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield |
| o-Toluoyl isocyanate | Piperidine | Acetone | K₂CO₃ | N-(o-toluoyl)piperidine-1-carboxamide | 89% |
Synthesis of o-Toluoyl Polyol Esters
Polyol esters are valuable compounds often used as synthetic lubricants due to their high thermal stability and viscosity indices. The synthesis of o-toluoyl polyol esters involves the esterification of polyols with this compound. Polyols, such as pentaerythritol and trimethylolpropane, possess multiple hydroxyl groups that can be acylated.
The general procedure for synthesizing polyol esters involves reacting the polyol with a carboxylic acid or its derivative, like an acyl chloride, often in the presence of a catalyst and with azeotropic removal of the byproduct (water or HCl). For instance, pentaerythritol can be esterified with various carboxylic acids in a self-catalysis mode with an excess of the acid or by using a catalyst like p-toluenesulfonic acid at elevated temperatures. chalmers.senih.gov When using this compound, the reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the polyol attack the electrophilic carbonyl carbon of the this compound, leading to the formation of the ester and elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl produced.
Table 2: General Conditions for Polyol Ester Synthesis chalmers.segoogle.com
| Polyol | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) |
| Pentaerythritol | Carboxylic Acid | Self-catalyzed (excess acid) | Toluene | 100-110 |
| Pentaerythritol | Carboxylic Acid | p-Toluenesulfonic acid | Toluene | 160 |
| General Polyol | Acyl Chloride | Pyridine/Triethylamine | Anhydrous, non-protic solvent | Room Temp. to Reflux |
o-Toluoyl Ribofuranose and Glucitol Derivatives
The modification of carbohydrates with acylating agents like this compound is a key strategy in medicinal chemistry and glycobiology to create derivatives with altered biological activities and stabilities.
o-Toluoyl Ribofuranose Derivatives: A well-known example is 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose, often referred to as Hoffer's chlorosugar. chemicalbook.com This compound is a versatile synthetic building block in nucleic acid research for the preparation of various 2'-deoxyribose derivatives. chemicalbook.com Its synthesis involves the protection of the hydroxyl groups of 2-deoxy-D-ribose with toluoyl groups, followed by chlorination at the anomeric center. This protected and activated sugar can then be used in glycosylation reactions. The toluoyl protecting groups can be subsequently removed under basic conditions, for example, using sodium methoxide in methanol. nih.gov
o-Toluoyl Glucitol Derivatives: The synthesis of o-toluoyl derivatives of glucitol (sorbitol) would involve the esterification of its hydroxyl groups with this compound. While specific literature detailing the synthesis of fully o-toluoylated glucitol is scarce, the general principles of polyol esterification apply. Due to the presence of multiple hydroxyl groups with different reactivities (primary vs. secondary), a mixture of partially and fully substituted products can be expected, and controlling the stoichiometry of the acylating agent and reaction conditions would be crucial for selective synthesis. The synthesis of derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol has been reported, which involves multiple steps including tosylation and mesylation, indicating the feasibility of modifying the glucitol backbone. spectrabase.com
o-Toluoyl Cellulose (B213188) Esters
Cellulose, a polysaccharide composed of repeating β-(1→4) linked D-glucose units, possesses numerous hydroxyl groups that can be esterified to produce cellulose esters with tailored properties. These esters find applications as thermoplastics, films, and fibers. The esterification of cellulose with this compound would introduce the o-toluoyl group onto the cellulose backbone.
The synthesis of cellulose esters can be performed under homogeneous or heterogeneous conditions. nih.gov In a homogeneous method, cellulose is first dissolved in a suitable solvent system, such as N,N-dimethylacetamide/lithium chloride (DMAc/LiCl), before adding the acylating agent. nih.gov Heterogeneous methods involve the direct treatment of solid cellulose with the reagent. The reaction of cellulose with an acyl chloride, such as this compound, is typically carried out in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger. mdpi.com The degree of substitution (DS), which is the average number of substituted hydroxyl groups per anhydroglucose (B10753087) unit, can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants, temperature, and reaction time.
Table 3: General Methods for Cellulose Esterification nih.govmdpi.com
| Method | Solvent System | Acylating Agent | Catalyst/Base |
| Homogeneous | DMAc/LiCl | Acyl Chloride | Pyridine |
| Heterogeneous | Pyridine | Acyl Chloride | Pyridine |
| Homogeneous | DMAc/LiCl | Carboxylic Acid/CDI | - |
| Homogeneous | DMAc | Vinyl Ester | DBU |
o-Tolylphenoxyacetate via Nucleophilic Substitution
The synthesis of aryl esters, such as o-tolylphenoxyacetate, from this compound involves a nucleophilic substitution reaction with a phenol. A method for the synthesis of o-tolylphenoxyacetate has been developed where this compound is reacted with phenol under specific conditions. chemicalbook.comspectrabase.com
In one reported procedure, phenol is first converted to its more nucleophilic phenoxide form by reacting with sodium metal in dimethylformamide (DMFA). The resulting sodium phenoxide is then reacted with o-tolylchloroacetate (a derivative of this compound) by heating the mixture. The product is then isolated and purified. spectrabase.com The structure of the synthesized o-tolylphenoxyacetate can be confirmed by physicochemical methods. chemicalbook.comspectrabase.com
Table 4: Synthesis of o-Tolylphenoxyacetate spectrabase.com
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions |
| o-Tolylchloroacetate | Phenol | Sodium metal | DMFA | Boiling for 7 hours |
Advanced Characterization Techniques for o-Toluoyl Derivatives
The structural elucidation of newly synthesized o-toluoyl derivatives relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the characterization of o-toluoyl derivatives.
¹H NMR: The proton NMR spectrum of o-toluoyl derivatives typically shows characteristic signals for the aromatic protons of the o-tolyl group, usually in the range of 7.0-8.2 ppm. The methyl group protons appear as a singlet around 2.2-2.6 ppm. The chemical shifts of other protons in the molecule will depend on their specific chemical environment.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. For the o-tolyl group, the carbonyl carbon of the ester or amide functionality typically resonates around 165-175 ppm. The aromatic carbons show signals in the region of 125-140 ppm, and the methyl carbon appears at approximately 17-22 ppm. derpharmachemica.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, especially in complex structures like sugar derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1700-1780 cm⁻¹ is characteristic of the C=O stretching vibration of the ester or urea carbonyl group. The presence of aromatic C-H stretching vibrations is indicated by bands around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring appears in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) provide precise molecular weight data, which helps in confirming the elemental composition of the synthesized derivatives. The fragmentation pattern can offer valuable clues about the structure of the molecule.
Table 5: Spectroscopic Data for a Representative o-Toluoyl Derivative (N-(o-toluoyl)piperidine-1-carboxamide) derpharmachemica.com
| Technique | Key Signals/Features |
| ¹H NMR (CDCl₃) | δ 0.97 (m, Het-CH₃), 1.15 (m, Het-C-H), 1.66 (m, Het-C-H), 2.20 (s, Ar-CH₃), 2.86 (m, Het-C-H), 4.10 (m, Het-C-H), 7.07-7.13 (m, Ar-H) |
| ¹³C NMR (CD₃OD) | δ 16.83, 20.94, 30.98, 33.99, 44.43, 47.03, 125.47, 125.88, 126.63, 130.08, 134.31, 137.24, 157.25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. Through ¹H NMR and ¹³C NMR, chemists can map the carbon-hydrogen framework of a molecule, while ³¹P NMR is specifically used for derivatives containing phosphorus.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl group protons are observed. The aromatic protons typically appear in the downfield region (δ 7.2-8.2 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing acyl chloride group. The methyl (CH₃) protons appear as a singlet in the upfield region, generally around δ 2.5 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the acyl chloride group is highly deshielded and characteristically appears far downfield, often in the range of 160-180 ppm. ucalgary.ca The aromatic carbons show signals between δ 125-140 ppm, and the methyl carbon gives a signal in the upfield region (~δ 20 ppm). chemicalbook.comrsc.org
³¹P NMR: For derivatives of this compound that incorporate a phosphorus moiety, such as phosphines or phosphonates, ³¹P NMR spectroscopy is a powerful technique. It provides information about the chemical environment, oxidation state, and stereochemistry of the phosphorus atom. The chemical shifts in ³¹P NMR can vary over a wide range, making it highly sensitive to structural changes around the phosphorus nucleus.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 8.205 | Doublet |
| Aromatic H | 7.497 | Multiplet |
| Aromatic H | 7.339 | Multiplet |
| Aromatic H | 7.278 | Multiplet |
| Methyl H | 2.554 | Singlet |
Data recorded in CDCl₃ at 399.65 MHz. chemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154 g/mol ). spectrabase.com The molecular ions are often unstable and break down into smaller, characteristic fragments. chemguide.co.uklibretexts.org A common fragmentation involves the loss of the chlorine atom, resulting in the formation of a stable o-toluoyl acylium ion, which is often the most intense peak in the spectrum (the base peak). libretexts.org
Common Fragmentation Pathways:
Loss of Cl: The M⁺ ion loses a chlorine radical to form the [CH₃C₆H₄CO]⁺ acylium ion.
Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO) to form a tolyl cation [CH₃C₆H₄]⁺.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Description |
| 154 | [C₈H₇ClO]⁺ | Molecular Ion (M⁺) |
| 119 | [C₈H₇O]⁺ | Loss of Chlorine (M - Cl) |
| 91 | [C₇H₇]⁺ | Loss of CO from m/z 119 |
Fragmentation patterns can confirm the presence of the o-toluoyl moiety in more complex derivatives. spectrabase.comlibretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czpressbooks.pub For this compound and its derivatives, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch of the acyl chloride group. ucalgary.ca This band is typically very strong and appears at a high wavenumber, generally in the region of 1770-1815 cm⁻¹. ucalgary.capressbooks.pub The exact position can be influenced by the electronic effects of substituents on the aromatic ring in its derivatives.
Other characteristic absorptions include:
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹. vscht.cz
Alkyl C-H Stretch: Medium to strong bands for the methyl group appearing just below 3000 cm⁻¹. vscht.cz
Aromatic C=C Bending: Medium intensity bands in the 1500-1700 cm⁻¹ region. ucla.edu
C-Cl Stretch: This absorption occurs in the fingerprint region and is generally less useful for simple identification. ucalgary.ca
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3030 | Aromatic C-H | Stretch |
| ~2950 | Alkyl C-H | Stretch |
| ~1800 | Carbonyl (C=O) | Acyl Chloride Stretch |
| 1500-1700 | Aromatic C=C | Bending |
These characteristic peaks are essential for confirming the successful synthesis of o-toluoyl derivatives. ucalgary.caucla.edu
UV-Vis Spectroscopy for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the conjugated systems or chromophores. nih.gov Aromatic acyl chlorides like this compound exhibit characteristic UV absorptions due to π → π* and n → π* electronic transitions. ucalgary.ca
The benzene ring and the carbonyl group in this compound constitute the primary chromophore. The π → π* transitions, which are typically high-energy, result in strong absorption bands at shorter wavelengths (below 200 nm), while the lower-energy n → π* transition of the carbonyl group appears as a weaker band at a longer wavelength, around 235 nm. ucalgary.ca When this compound is used to synthesize more complex derivatives with extended conjugation, significant shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) can be observed, which allows for the analysis of the new chromophoric system. researchgate.netresearchgate.net
Biological and Biomedical Applications of o-Toluoyl Derivatives
The o-toluoyl scaffold serves as a valuable starting point for the synthesis of molecules with diverse biological activities. By creating derivatives, researchers can explore potential therapeutic applications, including enzyme inhibition and antiviral properties.
Enzyme Inhibitory Effects
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a cornerstone of modern pharmacology. Derivatives of this compound have been investigated for their potential to inhibit various enzymes.
Research has indicated that this compound itself can act as an antidiabetic agent by inhibiting enzymes involved in carbohydrate metabolism. biosynth.com Specifically, it has been shown to inhibit glucosidase and pancreatic alpha-amylase. biosynth.com
α-Glucosidase Inhibitors: These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into glucose. researchgate.netmdpi.com By inhibiting these enzymes, the absorption of glucose is slowed, which helps to manage postprandial hyperglycemia in diabetic patients. researchgate.netfrontiersin.org
Pancreatic α-Amylase Inhibitors: This enzyme is responsible for the initial breakdown of starch into smaller sugars. nih.gov Its inhibition also contributes to reducing the rate of glucose absorption. nih.govnih.gov
The development of novel derivatives allows for the fine-tuning of this inhibitory activity to enhance potency and selectivity. doi.orgnih.gov
Table 4: Enzyme Inhibitory Targets for this compound and its Potential Derivatives
| Enzyme Target | Therapeutic Area | Mechanism of Action |
| α-Glucosidase | Type 2 Diabetes | Delays carbohydrate digestion and glucose absorption. researchgate.netfrontiersin.org |
| Pancreatic α-Amylase | Type 2 Diabetes | Inhibits the breakdown of starch in the digestive tract. biosynth.comnih.gov |
Antiviral Properties
The search for new antiviral agents is a critical area of pharmaceutical research, and many effective drugs are based on heterocyclic and aromatic scaffolds. While research specifically detailing the antiviral properties of this compound derivatives is emerging, the synthesis of novel compounds using this compound as a precursor for antiviral screening is a promising strategy.
Studies on analogous structures, such as benzotriazole derivatives synthesized using benzoyl chloride analogues, have shown significant antiviral activity against a range of viruses, including Coxsackievirus B5 (CV-B5) and Poliovirus. nih.govopenmedicinalchemistryjournal.com These studies often involve screening a library of synthesized derivatives to identify lead compounds. openmedicinalchemistryjournal.comresearchgate.net
The potential mechanisms of action for such derivatives could include:
Inhibition of Viral Replication: Interfering with the enzymes or proteins essential for the virus to copy its genetic material.
Blocking Viral Entry: Preventing the virus from attaching to or entering host cells. researchgate.net
Virucidal Activity: Directly inactivating viral particles. researchgate.net
The synthesis of C-nucleoside analogs, another class of compounds with demonstrated antiviral potential against viruses like Herpes Simplex Virus (HSV), often involves multistep processes where acyl chlorides can be used as key reagents. researchgate.net This highlights the role of this compound as a versatile building block for creating diverse molecular structures for evaluation as potential antiviral agents.
Antifungal Activities
Derivatives of this compound have been investigated for their potential as antifungal agents, with several studies demonstrating significant inhibitory activity against a range of fungal species. Research into novel menthol-derived 1,2,4-triazole-thioether compounds, synthesized from precursors related to this compound, has shown promising results. mdpi.com For instance, certain compounds within this series have exhibited potent antifungal effects. Compound 5b (R = o-CH₃ Ph) displayed a high inhibition rate of 90.5% against Colletotrichum orbiculare and 83.8% against Fusarium oxysporum f. sp. cucumerinum. mdpi.com Furthermore, against Physalospora piricola, compounds 5b , 5i (R = o-Cl Ph), 5v (R = m,p-OCH₃ Ph), and 5x (R = α-furyl) showed inhibition rates of 93.3%, 79.4%, 79.4%, and 79.4% respectively, which were notably better than the commercial fungicide chlorothalonil. mdpi.com
The antifungal efficacy of these derivatives is influenced by the nature and position of substituents on the phenyl ring. For example, compound 5g (R = m-F Ph) demonstrated a strong inhibitory activity of 86.5% against Gibberella zeae. mdpi.com Similarly, compound 5v (R = m,p-OCH₃ Ph) and compound 5i (R = o-Cl Ph) showed significant inhibition rates of 82.4% and 79.0% against Cercospora arachidicola. mdpi.com The broad-spectrum antifungal activity of some of these derivatives, such as compound 5b , highlights their potential for development as new antifungal agents. mdpi.com
| Compound | Substituent (R) | Fungal Species | Inhibition Rate (%) at 50 µg/mL |
|---|---|---|---|
| 5b | o-CH₃ Ph | Physalospora piricola | 93.3 |
| 5b | o-CH₃ Ph | Colletotrichum orbiculare | 90.5 |
| 5b | o-CH₃ Ph | Fusarium oxysporum f. sp. cucumerinum | 83.8 |
| 5g | m-F Ph | Gibberella zeae | 86.5 |
| 5i | o-Cl Ph | Physalospora piricola | 79.4 |
| 5i | o-Cl Ph | Cercospora arachidicola | 79.0 |
| 5v | m,p-OCH₃ Ph | Cercospora arachidicola | 82.4 |
| 5v | m,p-OCH₃ Ph | Physalospora piricola | 79.4 |
| 5x | α-furyl | Physalospora piricola | 79.4 |
Alpha-Glucosidase Inhibition
Derivatives incorporating structures that can be synthesized from this compound have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. A series of N2-substituted-5-(p-toluenesulfonylamino)phthalimide analogues, which are structurally related to derivatives of toluoyl chlorides, have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov These compounds demonstrated varied inhibition profiles against yeast and rat intestinal α-glucosidases. nih.gov
Notably, almost all the synthesized compounds in this series exhibited strong inhibitory activities against yeast α-glucosidase. nih.gov However, their effect on rat intestinal α-glucosidase was more nuanced, with only analogues bearing N2-aromatic substituents showing varying degrees of inhibition against rat intestinal maltase and lactase. nih.gov This suggests that the nature of the substituent at the N2 position plays a crucial role in determining the inhibitory potency and selectivity of these compounds. The research indicates that the 5-(p-toluenesulfonylamino)phthalimide moiety serves as a beneficial scaffold for exerting α-glucosidase inhibitory activity. nih.gov
| Compound Type | Enzyme Source | Inhibitory Activity |
|---|---|---|
| N2-substituted-5-(p-toluenesulfonylamino)phthalimide analogues | Yeast α-glucosidase | Strong inhibition |
| N2-aromatic substituted analogues | Rat intestinal maltase | Varying degrees of inhibition |
| N2-aromatic substituted analogues | Rat intestinal lactase | Varying degrees of inhibition |
| All tested analogues | Rat intestinal α-amylase | Nearly no inhibition |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies on derivatives related to this compound have provided valuable insights into the structural requirements for their biological activities. In the context of antifungal agents derived from menthol and 1,2,4-triazole-thioether moieties, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis was performed to understand the determinants of their activity against P. piricola. mdpi.com This analysis resulted in a reasonable 3D-QSAR model, which can be instrumental in designing more effective antifungal compounds. mdpi.com
For α-glucosidase inhibitors, SAR studies have indicated that the 5-(p-toluenesulfonylamino)phthalimide scaffold is a favorable structural feature for inhibitory activity. nih.gov The studies also highlighted that the substituents at the N2 position significantly influence the efficacy of the inhibition. nih.gov Specifically, analogues with N2-aromatic substituents were found to be active against rat intestinal maltase and lactase, whereas other derivatives showed weaker or no activity. nih.gov This underscores the importance of the N2 substituent in modulating the inhibitory potential of this class of compounds.
Materials and Industrial Applications of o-Toluoyl Derivatives
Catalysis and Adsorption Applications of Functionalized Materials
This compound has been utilized in the synthesis of advanced functional materials with potential applications in catalysis and adsorption. One notable application is in the development of novel hydrophobic functionalized UiO-66 materials. sigmaaldrich.com UiO-66 is a type of metal-organic framework (MOF) known for its high surface area and tunable properties. By using this compound in the synthesis process, researchers have been able to enhance the structural and physicochemical properties of these materials. sigmaaldrich.com The introduction of the o-toluoyl group can impart hydrophobicity to the MOF, which is advantageous for certain catalytic reactions and for the selective adsorption of nonpolar molecules from aqueous environments. These functionalized materials show promise for use in specialized catalysis and separation processes. sigmaaldrich.com
Development of New Humectants and Antioxidants
While the direct application of this compound derivatives as humectants is not extensively documented in the reviewed literature, related chemical structures have been explored for their antioxidant properties. For instance, hybrid compounds with a thiazolyl–catechol structure have been synthesized and evaluated for their antioxidant and cytotoxic activities. mdpi.com These studies have shown that certain derivatives exhibit significant antioxidant potential. mdpi.com The antioxidant activity of phenolic compounds is a well-established area of research, and the incorporation of such moieties into derivatives of this compound could potentially lead to the development of new antioxidants. Further research is necessary to fully explore the potential of this compound derivatives in the development of new humectants and to expand upon the initial findings related to their antioxidant capabilities.
Computational and Theoretical Studies on O Toluoyl Chloride
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure, geometry, and energy. These methods allow for the prediction of various molecular properties, including dipole moments, vibrational frequencies, and potential energy surfaces, which are fundamental to understanding the molecule's reactivity. For o-Toluoyl chloride, these calculations help elucidate the interplay between the aromatic ring, the electron-donating methyl group, and the electron-withdrawing acyl chloride group.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and modeling reaction pathways. It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms.
One of the primary reactions involving this compound is its synthesis from o-toluic acid and thionyl chloride. DFT modeling of the conversion of carboxylic acids to their corresponding acid chlorides by thionyl chloride has shown that the reaction proceeds via two competing pathways. nih.govresearchgate.net Both pathways are characterized by three activation barriers and involve cyclic transition states. nih.govresearchgate.netbohrium.com A key feature of one of the more productive pathways is a rapid intramolecular transfer of HCl. nih.govresearchgate.net For this compound, a similar mechanistic landscape is expected, where DFT calculations can map the potential energy surface, identify transition states, and determine the intermediates involved in its formation. These studies reveal that the activation barriers are generally moderate and enthalpy-controlled. nih.govresearchgate.net
Table 1: Representative Stages in the DFT-Modeled Formation of an Acyl Chloride
| Stage | Description | Key Computational Insight |
|---|---|---|
| 1. Reactant Complex | Formation of an initial complex between the carboxylic acid and thionyl chloride. | Geometry and binding energy calculation. |
| 2. First Transition State (TS1) | Nucleophilic attack of the carbonyl oxygen on the sulfur atom. | Calculation of the first energy barrier (ΔGǂ). |
| 3. Intermediate Formation | Formation of a chlorosulfite intermediate. | Characterization of the intermediate's structure and stability. |
| 4. Second/Third Transition States (TS2/TS3) | Intramolecular rearrangement, often involving cyclic structures, leading to the elimination of SO₂ and HCl. | Identification of the rate-limiting step by comparing barrier heights. |
This is an illustrative table based on general findings for the reaction between carboxylic acids and thionyl chloride.
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. In this compound, the presence of the methyl group in the ortho position to the acyl chloride group introduces significant steric effects. askfilo.com This steric hindrance, often termed the "ortho effect," forces the acyl chloride group (-COCl) to twist out of the plane of the benzene ring. askfilo.comstackexchange.com
Unlike unsubstituted benzoyl chloride, which has a planar preferred conformation, ortho-substituted compounds are calculated to be non-planar. researchgate.net This twisting disrupts the π-orbital overlap between the carbonyl group and the aromatic ring, a phenomenon that has profound implications for the molecule's electronic properties and reactivity. askfilo.comresearchgate.net The degree of this twist, represented by the dihedral angle between the plane of the aromatic ring and the plane of the acyl chloride group, is a key parameter determined through computational geometry optimization.
The mesomeric effect, or resonance effect, describes the delocalization of π-electrons through a conjugated system, influencing the electron density distribution within a molecule. wikipedia.orgallen.in In this compound, two competing mesomeric effects are at play:
+M Effect: The ortho-methyl group is an electron-donating group, which increases electron density on the aromatic ring, particularly at the ortho and para positions relative to it.
-M Effect: The acyl chloride group is an electron-withdrawing group, which decreases electron density on the aromatic ring. wikipedia.org
However, as established by conformational analysis, the steric hindrance from the ortho-methyl group forces the acyl chloride group out of the plane of the ring. askfilo.comresearchgate.net This loss of planarity significantly reduces the conjugation between the carbonyl π-system and the aromatic ring, thereby inhibiting the -M effect of the acyl chloride group. askfilo.com This electronic alteration makes the aromatic ring more susceptible to electrophilic attack than would be expected if the -M effect were fully operative and also influences the electrophilicity of the carbonyl carbon.
Kinetic and Thermodynamic Modeling of Reactions
Kinetic and thermodynamic modeling provides a quantitative framework for understanding and predicting the rates and outcomes of chemical reactions. These models are built upon data derived from computational studies, such as the energies of reactants, products, and transition states.
The reaction barrier height, or activation energy (Ea or ΔGǂ), is the minimum energy required for a reaction to occur. Computational chemistry provides reliable methods for calculating these barriers, which are crucial for determining reaction rates. High-accuracy methods like Coupled-Cluster (e.g., CCSD(T)) and various DFT functionals are used to calculate the energies of the ground states (reactants) and transition states. nih.govmit.edu The barrier height is the difference between these two energies. nih.govmit.edu
In the context of this compound synthesis, calculations for analogous reactions have shown the activation barriers to be moderate, typically under 190 kJ/mol, which is consistent with the reaction proceeding at relatively mild temperatures (e.g., 90°C). nih.govchemicalbook.com
Table 2: Illustrative Calculated Barrier Heights for a Reaction Pathway
| Reaction Step | Computational Method | Calculated Barrier Height (ΔGǂ) (kcal/mol) |
|---|---|---|
| Reactant → TS1 | DFT (B3LYP/6-31G*) | 25.5 |
| Intermediate 1 → TS2 | DFT (B3LYP/6-31G*) | 18.2 |
Note: This table presents hypothetical data to illustrate typical outputs from barrier height calculations for a multi-step reaction. Actual values would be specific to the reaction and computational level of theory.
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, as it provides information about bond-breaking or bond-forming in the rate-determining step. princeton.eduosti.gov
For this compound, KIE studies could be computationally modeled for several key reactions:
Chlorine KIE (³⁵Cl vs. ³⁷Cl): In nucleophilic acyl substitution reactions, the C-Cl bond is broken. The magnitude of the chlorine KIE can help distinguish between different mechanistic pathways. A significant primary KIE would be expected if the C-Cl bond is cleaved in the rate-determining step.
Deuterium KIE (¹H vs. ²H): Replacing hydrogens on the methyl group with deuterium could reveal secondary KIEs. These effects arise from changes in hybridization or steric environment at the transition state and can provide subtle insights into the reaction mechanism. wikipedia.org For example, a change in steric crowding at the transition state due to the ortho-deuterated methyl group could slightly alter the reaction rate.
Table 3: Expected Chlorine KIE Values for Nucleophilic Acyl Substitution Mechanisms
| Mechanism Type | C-Cl Bond Cleavage in Rate-Determining Step? | Expected k₃₅/k₃₇ Value |
|---|---|---|
| Addition-Elimination (Tetrahedral Intermediate Formation is RDS) | No | ~1.000 (No significant KIE) |
| Addition-Elimination (Breakdown of Intermediate is RDS) | Yes | > 1.005 (Normal primary KIE) |
| Sₙ1-like (Dissociative) | Yes | Significant primary KIE |
This table provides expected ranges for chlorine KIEs based on general mechanistic principles.
Molecular Dynamics Simulations (Potential for future research)
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, this computational technique holds significant promise for future research. MD simulations can model the dynamic behavior of molecules over time, providing insights into reaction dynamics, solvent effects, and conformational changes that are not accessible through static computational methods.
Future MD simulation studies on this compound could explore several key areas:
Reaction Dynamics: Simulations could model the nucleophilic attack on the carbonyl carbon of this compound, providing a detailed, time-resolved picture of the bond-forming and bond-breaking processes. This would allow researchers to visualize the trajectory of reacting molecules and identify key intermediates and transition states.
Solvent Effects: The role of the solvent is crucial in chemical reactions. MD simulations can explicitly include solvent molecules and analyze their influence on the reaction pathway. For instance, simulations could clarify how different solvents stabilize or destabilize the tetrahedral intermediate formed during nucleophilic acyl substitution.
Conformational Analysis: The orientation of the methyl group relative to the carbonyl chloride group can influence reactivity due to steric and electronic effects. MD simulations could explore the rotational dynamics of the o-toluoyl group and determine the preferred conformations in different environments.
The insights gained from such simulations would complement experimental findings and provide a more complete understanding of the chemical behavior of this compound.
Hammett Correlation Analysis for Substituent Effects on Reactivity
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It provides a quantitative measure of how electron-donating or electron-withdrawing groups influence reaction rates and equilibrium constants. The analysis of substituent effects on the reactivity of benzoyl chlorides, including isomers like this compound, is a classic application of the Hammett equation. rsc.orglibretexts.org
The Hammett equation is expressed as:
log(k/k₀) = ρσ
Where:
k is the rate constant for the reaction of a substituted benzoyl chloride.
k₀ is the rate constant for the reaction of the unsubstituted benzoyl chloride.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. viu.ca A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction. researchgate.net
σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent.
For the hydrolysis of substituted benzoyl chlorides, a Hammett plot is typically constructed by plotting log(k/k₀) against the appropriate σ constants for a series of meta- and para-substituted derivatives. The slope of this plot gives the reaction constant, ρ. Studies on the solvolysis of substituted benzoyl chlorides have shown that the mechanism can vary from SN1 to SN2 depending on the substituents and the solvent. rsc.org For reactions proceeding through a mechanism with a build-up of negative charge in the transition state, such as nucleophilic addition-elimination, the ρ value is generally positive. Conversely, for reactions involving the formation of a positive charge in the rate-determining step, the ρ value is negative.
Hypothetical Hammett Data for the Hydrolysis of Substituted Toluoyl Chlorides
| Substituent (X) | σp | Hypothetical k (s-1) | log(k/k₀) |
| -OCH₃ | -0.27 | 0.0005 | -0.60 |
| -CH₃ (o-toluoyl) | -0.17 | 0.0010 | -0.30 |
| -H (benzoyl) | 0.00 | 0.0020 | 0.00 |
| -Cl | 0.23 | 0.0050 | 0.40 |
| -NO₂ | 0.78 | 0.0500 | 1.40 |
This table presents hypothetical data for illustrative purposes.
A plot of log(k/k₀) versus σp for this hypothetical data would yield a straight line with a positive slope, indicating a positive ρ value. This would suggest that the reaction is favored by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state of the nucleophilic attack. The magnitude of ρ would provide insight into the extent of charge development in the transition state.
Environmental Fate and Green Chemistry Considerations in O Toluoyl Chloride Research
Degradation Pathways and Environmental Persistence
The persistence of o-toluoyl chloride in the environment is expected to be low due to its susceptibility to rapid degradation, primarily through hydrolysis.
This compound, like other acyl chlorides, reacts readily and often vigorously with water in a process called hydrolysis. chemguide.co.ukchemguideforcie.co.ukevergreensinochem.com This reaction is a key pathway for its degradation in an aqueous environment or in the presence of atmospheric moisture. chemguide.co.ukguidechem.com The hydrolysis of this compound yields o-toluic acid and hydrogen chloride (HCl), which will typically dissociate into hydrochloric acid in an aqueous medium. guidechem.comyoutube.com
The reaction proceeds through a nucleophilic acyl substitution mechanism, often described as a nucleophilic addition-elimination reaction. iitk.ac.inlibretexts.orgchemguide.co.uk In this process, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound molecule. chemguide.co.ukevergreensinochem.com This leads to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to form the final products. youtube.comevergreensinochem.com The presence of a base can accelerate the hydrolysis reaction. iitk.ac.in
Table 1: Hydrolysis of this compound
| Reactant | Product(s) | Reaction Type |
|---|
This table summarizes the primary hydrolysis reaction of this compound.
Impact on Environmental Compartments (as a model for acyl chlorides)
The high reactivity of acyl chlorides means they are unlikely to persist in their original form in the environment. oecd.org Their environmental impact is therefore largely associated with their rapid transformation and the effects of their degradation products.
Upon release into the atmosphere, this compound would be expected to react with atmospheric moisture, leading to the formation of o-toluic acid and hydrogen chloride gas. chemguide.co.uk Hydrogen chloride (HCl) is a known reservoir for chlorine in the stratosphere. noaa.govnasa.gov While the primary sources of stratospheric chlorine leading to ozone depletion are stable compounds like chlorofluorocarbons (CFCs), the release of any chlorine-containing compound into the atmosphere is a potential concern. nasa.govlibretexts.org
Chlorine atoms can catalytically destroy ozone molecules. libretexts.org Although this compound itself is not a CFC, its degradation product, HCl, can participate in the complex chemical cycles that influence stratospheric ozone concentrations. noaa.govnasa.gov
Acyl chlorides are not considered soluble in water in the conventional sense because they react with it so readily. chemguide.co.uk If introduced into an aquatic environment, this compound would rapidly hydrolyze. This process would lead to a localized increase in the concentration of o-toluic acid and a decrease in pH due to the formation of hydrochloric acid. youtube.com Such changes in water chemistry could have an adverse impact on aquatic organisms. ilo.org
Toxicity data for acyl chlorides in general indicates that they can be harmful to aquatic life. oecd.org For instance, acute toxicity studies on fish have been conducted for some acyl chlorides, with 96-hour LC50 values (the concentration lethal to 50% of the test population) reported in the range of 66.3 mg/L to 287 mg/L for certain compounds. oecd.org
Table 2: Aquatic Toxicity of Select Acyl Chlorides
| Compound | Test Organism | LC50 (96-hour) |
|---|---|---|
| 2-ethylhexanoyl chloride (EhCl) | Brachydanio rerio (Zebra fish) | 66.3 mg/L |
This table provides examples of the acute aquatic toxicity of some acyl chlorides, serving as a model for the potential impact of this compound. Data from the SIDS Initial Assessment Profile for the Acid Chloride Category. oecd.org
Should this compound be released to soil, it would be expected to hydrolyze upon contact with soil moisture. The primary substances interacting with the soil environment would therefore be o-toluic acid and hydrochloric acid. The introduction of these chemicals could alter the soil's pH and chemical composition.
An increase in chloride concentration in the soil can affect microbial communities. researchgate.netbiorxiv.org High concentrations of chloride ions may have adverse effects on soil microbial biomass and activity. researchgate.net These changes in the microbial community could, in turn, impact soil fertility and plant health. snu.ac.krmdpi.com The acidification of the soil from HCl could also mobilize certain metals and affect nutrient availability for plants.
Sustainable Practices in Research and Industrial Handling
Sustainable practices in the management of this compound encompass a range of strategies from initial handling to final disposal. The reactive nature of acyl chlorides necessitates stringent controls to prevent accidental release and to manage waste streams effectively.
Minimizing Release and Emissions
Preventing the release of this compound and its volatile byproducts into the environment is a primary concern. This involves a multi-faceted approach combining engineering controls, procedural protocols, and monitoring.
Engineering Controls: The first line of defense in minimizing emissions is the use of robust engineering controls. In both laboratory and industrial settings, handling this compound should occur within well-ventilated areas, preferably in a chemical fume hood or a closed-system apparatus to contain vapors. evergreensinochem.com For larger-scale industrial applications, the installation of vapor scrubbers on exhaust vents is an effective measure to neutralize acidic gases like hydrogen chloride, which is formed upon reaction with ambient moisture, before they are released into the atmosphere. evergreensinochem.com
Procedural Protocols: Strict handling procedures are critical. This compound reacts readily with water, alcohols, and strong bases; therefore, it must be handled in a moisture-free environment and stored away from incompatible substances. evergreensinochem.comthermofisher.comfishersci.fr Using dedicated and appropriate equipment, such as precision pipettes or enclosed funnels for transfers, can significantly reduce the likelihood of spills. evergreensinochem.com
Monitoring and Leak Detection: Drawing from best practices for other volatile hazardous air pollutants, implementing continuous emissions monitoring can provide real-time data on the effectiveness of containment measures. epa.gov Regular inspection and maintenance of storage containers and process equipment are also essential to prevent fugitive emissions from leaks.
The following table summarizes key strategies for minimizing releases and emissions.
| Strategy Type | Method | Description | Target Substance(s) |
| Engineering Controls | Chemical Fume Hoods / Closed Systems | Physical containment of vapors during handling and reactions. | This compound vapor |
| Vapor Scrubbers | Treatment of exhaust gases to neutralize acidic components before atmospheric release. | Hydrogen chloride gas | |
| Procedural Protocols | Use of Inert Atmosphere | Handling the compound under a dry, inert gas (e.g., nitrogen, argon) to prevent hydrolysis. | This compound |
| Segregated Storage | Storing separately from incompatible materials, especially water and bases, to prevent reactions. evergreensinochem.comfishersci.fr | This compound | |
| Personal Protective Equipment (PPE) | Chemical-Resistant Gloves & Clothing | Prevents skin contact and contamination of personal clothing, which could lead to off-site release. evergreensinochem.com | Liquid this compound |
| Respirators with Organic Vapor Cartridges | Protects personnel and prevents the spread of vapors through exhalation in case of minor breaches of containment. evergreensinochem.com | This compound vapor |
Responsible Waste Management
The proper management of waste containing this compound is essential for environmental protection. Waste streams can include unreacted material, contaminated solvents, spill cleanup materials, and empty containers.
Waste Segregation and Storage: Hazardous waste must be segregated according to its chemical properties to prevent dangerous reactions in storage. cabrillo.edu Waste this compound should be collected in clearly labeled, tightly sealed containers made of corrosion-resistant materials. evergreensinochem.com These containers should be stored in a designated, cool, dry, and well-ventilated area, preferably with secondary containment to mitigate spills. cabrillo.edu
Treatment and Disposal Methods: Due to its reactivity, this compound should be neutralized before disposal.
Hydrolysis/Neutralization: A common and effective method for treating waste this compound is controlled hydrolysis. The compound can be slowly added to a stirred solution of a weak base, such as sodium bicarbonate or calcium hydroxide. This process neutralizes the this compound, converting it to the less reactive o-toluic acid, and also neutralizes the hydrochloric acid byproduct formed during the reaction. evergreensinochem.com
Incineration: For larger quantities or contaminated materials, high-temperature incineration at a licensed hazardous waste facility is a suitable option. The incinerator must be equipped with afterburners and scrubbers to manage hazardous decomposition products like phosgene and hydrogen chloride gas. fishersci.frfishersci.com
Spill Management: In the event of a spill, the material should be absorbed using an inert, non-combustible material like sand or silica gel. fishersci.fr The contaminated absorbent must then be collected into a suitable container for disposal as hazardous waste. fishersci.fr Washing a spill area with water is not recommended as it can lead to a violent reaction and the generation of corrosive hydrochloric acid fumes. evergreensinochem.com
The table below outlines responsible waste management practices.
| Practice | Method | Detailed Procedure | Resulting Products |
| Neutralization | Controlled Hydrolysis | Slowly add waste this compound to a stirred solution of a base (e.g., sodium bicarbonate). | o-Toluic acid, sodium chloride, water, carbon dioxide |
| Disposal | Incineration | Combustion at a licensed facility with appropriate emission controls. | Carbon monoxide, carbon dioxide, hydrogen chloride gas |
| Spill Cleanup | Absorption | Cover spill with inert absorbent material (e.g., sand, silica gel), collect, and place in a sealed container for disposal. fishersci.fr | Contaminated absorbent material |
| Container Management | Triple Rinsing | Rinse empty containers with a suitable solvent (e.g., toluene); the rinsate must be collected and treated as hazardous waste. | Cleaned container, contaminated solvent waste |
Future Research Directions and Emerging Areas
Novel Catalytic Systems for o-Toluoyl Chloride Transformations
The development of innovative catalytic systems is a primary focus for enhancing the efficiency and selectivity of reactions involving this compound. Current research is moving beyond traditional catalysts to explore more sustainable and recoverable options.
Key research thrusts include:
Heterogeneous Catalysts: There is a significant push towards developing solid acid catalysts, such as triflic acid functionalized mesoporous materials, for Friedel-Crafts acylation reactions. researchgate.net These catalysts offer advantages like easier separation from the reaction mixture, potential for recycling, and reduced corrosive waste compared to conventional homogeneous catalysts. Research into materials like mesoporous Zr-TMS (zirconium oxide with a mesostructured framework) functionalized with superacid groups shows promise for reactions like the benzoylation of toluene, a transformation analogous to reactions involving this compound. researchgate.net
Geminal Atom Catalysts (GACs): A groundbreaking area is the development of GACs, which feature two metal ions working in tandem. sciencedaily.com For instance, a novel catalyst with two copper ions positioned at a precise distance has been shown to be highly effective in cross-coupling reactions. sciencedaily.com This design enhances efficiency and yield and boasts a carbon footprint ten times lower than conventional catalysts. sciencedaily.com Adapting such systems for this compound transformations could lead to significant improvements in sustainability and performance, particularly in the synthesis of fine chemicals and pharmaceuticals. sciencedaily.com
Photocatalysis: Visible light-promoted photoredox catalysis is an emerging environmentally benign method for chemical transformations. rsc.orgrsc.org This approach uses light energy to generate highly reactive intermediates under mild conditions, enabling reactions that are otherwise challenging. ijpsjournal.com The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, is a particularly powerful strategy for C-H functionalization, which could be applied to reactions involving this compound derivatives. ijpsjournal.com
Future work will likely focus on creating a broader library of these advanced catalysts, fine-tuning their structures for specific this compound reactions, and scaling up their application for industrial processes. sciencedaily.com
Exploration of Stereoselective and Regioselective Reactions
Achieving high selectivity is a central goal in modern organic synthesis. For this compound, this involves controlling where (regioselectivity) and in what spatial orientation (stereoselectivity) functional groups are added.
Regioselectivity: In reactions like Friedel-Crafts acylation, the methyl group on the this compound ring directs incoming electrophiles. However, achieving precise control, especially in reactions with complex substrates, remains a challenge. Future research is exploring catalyst- and directing-group-controlled C-H functionalization to achieve specific regioselectivity (ortho, meta, or para). rsc.orgrsc.org For example, palladium-catalyzed direct arylation can be guided to specific positions on an aromatic ring by using appropriate ligands and directing groups. nih.gov Photocatalytic methods are also being developed to control regioselectivity in C-H functionalization by modulating the electronic properties of reactive intermediates like arene cation radicals. ijpsjournal.com
Stereoselectivity: When this compound reacts with chiral molecules or is used to synthesize products with new stereocenters, controlling the stereochemical outcome is crucial. A stereoselective reaction favors the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com While acyl chlorides themselves are not chiral, their reactions can be influenced by chiral catalysts or auxiliaries to produce a single enantiomer or diastereomer. Future work will involve designing new chiral catalytic systems that can effectively control the stereochemistry in acylation and other addition reactions involving this compound, which is particularly important in the synthesis of pharmaceuticals.
The table below summarizes the key differences between these two important concepts in chemical reactions.
| Selectivity Type | Description | Relevance to this compound |
| Regioselectivity | The preference for bond making or breaking in one direction over all other possible directions. It leads to the formation of one constitutional isomer over another. masterorganicchemistry.comquora.com | Controlling the position of substitution on an aromatic substrate during Friedel-Crafts acylation. |
| Stereoselectivity | The preferential formation of one stereoisomer over another. The reaction can produce multiple stereoisomers, but one is formed as the major product. masterorganicchemistry.comyoutube.com | Creating specific enantiomers or diastereomers when synthesizing chiral molecules for pharmaceutical applications. |
Development of Advanced Functional Materials from this compound
This compound serves as a valuable building block for the synthesis of advanced functional materials, leveraging its reactivity to introduce the 2-methylbenzoyl group into larger structures.
Metal-Organic Frameworks (MOFs): A notable application is in the post-synthetic modification of MOFs. For example, this compound has been used to create novel hydrophobic functionalized UiO-66 materials. sigmaaldrich.comsigmaaldrich.cn This modification enhances the physicochemical properties of the MOF, opening up potential applications in specialized catalysis and adsorption processes. sigmaaldrich.com Future research will likely explore the use of this compound and its derivatives to tune the pore environment and surface properties of various MOFs, creating materials tailored for specific tasks like gas separation, storage, or chemical sensing. magtech.com.cnresearchgate.net
Polymers: As an acyl chloride, this compound is a suitable monomer for producing polymers like polyamides and polyesters. innospk.com Its incorporation can impart specific properties such as thermal stability and chemical resistance. Emerging research focuses on precision polymerization chemistry, where high-purity acyl chlorides are used to create polymers with well-defined structures and properties. nih.gov Future directions include synthesizing novel copolymers and block polymers incorporating the o-toluoyl moiety to create materials for high-performance applications in electronics, aerospace, and membranes.
In-depth Biological Activity and Drug Discovery Research on Derived Compounds
This compound is a key intermediate in the synthesis of various biologically active molecules. innospk.com Future research is focused on systematically exploring the therapeutic potential of new compounds derived from this precursor.
Synthesis of Novel Scaffolds: It is used to synthesize quinolinone compounds, which have been investigated as inhibitors for viral enzymes like SARS CoV 3CLpro, and benzooxaboroles, which show potential as anti-inflammatory agents. chemicalbook.com Researchers are also exploring its use in creating libraries of new chemical entities, such as o-tolylphenoxyacetate, and screening them for a wide range of biological activities, including bactericidal and fungicidal properties. nveo.orgnveo.org
Structure-Activity Relationship (SAR) Studies: A critical area of future research involves conducting detailed SAR studies on these newly synthesized compounds. core.ac.ukmdpi.com By systematically modifying the structure of molecules derived from this compound and evaluating their biological effects, researchers can identify the key structural features responsible for their activity. This knowledge is essential for designing more potent and selective drug candidates with improved pharmacological profiles. mdpi.com For example, studies have shown that the position and type of substituents on a core scaffold can dramatically influence cytotoxicity and antibacterial activity. core.ac.uk
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The complexity of chemical reactions presents a significant challenge for synthesis planning. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate discovery. rjptonline.org
Reaction Outcome and Condition Prediction: ML models, particularly neural networks, are being trained on vast datasets of chemical reactions (e.g., from databases like Reaxys) to predict the most suitable conditions for a given transformation. beilstein-journals.orgresearchgate.net For a reaction involving this compound, these models can suggest the optimal catalyst, solvent, reagents, and temperature, significantly reducing the need for extensive trial-and-error experimentation. researchgate.net These tools can achieve high accuracy, with top-10 predictions for catalysts and solvents often reaching 80-90%. researchgate.net
Mechanism and Selectivity Prediction: AI is also being used to understand the finer details of reaction mechanisms, which is key to controlling outcomes like selectivity. eurekalert.org By combining chemical knowledge with AI, researchers can better predict how factors like sterics and orbitals will influence the regioselectivity or stereoselectivity of a reaction. eurekalert.org Recently, new AI models have been developed that incorporate fundamental physical principles, such as the conservation of mass, to greatly improve the accuracy and reliability of reaction predictions. mit.edu Applying these advanced models to this compound reactions could help chemists design more efficient and selective synthetic routes. mit.edu
The table below outlines some applications of AI/ML in this field.
| AI/ML Application | Description | Potential Impact on this compound Chemistry |
| Reaction Condition Recommendation | A neural network model predicts the optimal catalyst(s), solvent(s), reagent(s), and temperature for a reaction. researchgate.net | Faster development of new synthetic protocols; reduced experimental workload and resource consumption. |
| Yield and Selectivity Prediction | ML algorithms predict the yield or selectivity of a reaction based on reactants, reagents, and conditions. rjptonline.orgeurekalert.org | Enables chemists to choose high-yield reaction pathways and optimize for desired products, minimizing waste. |
| Generative AI for Reaction Prediction | AI models grounded in physical laws predict reaction outcomes, including for previously unseen reaction types. mit.edu | Discovery of novel transformations and synthetic routes involving this compound. |
Advanced Spectroscopic Characterization of Reaction Intermediates
Understanding the transient species that form during a chemical reaction is fundamental to controlling the reaction's outcome. The high reactivity of this compound means its transformations often proceed through short-lived intermediates. Advanced spectroscopic techniques are becoming indispensable for detecting and characterizing these elusive species. nih.gov
Future research will increasingly rely on methods such as:
Infrared Ion Spectroscopy (IRIS): This technique allows for the structural characterization of gas-phase ions. nih.gov By coupling mass spectrometry with infrared spectroscopy, IRIS can provide detailed vibrational spectra of isolated reaction intermediates, such as acylium ions or tetrahedral intermediates formed during nucleophilic acyl substitution. libretexts.org This information, when compared with theoretical calculations, provides unambiguous structural assignments. nih.gov
Low-Temperature NMR: Nuclear Magnetic Resonance (NMR) spectroscopy performed at very low temperatures can slow down reaction rates, allowing for the direct observation of intermediates that are too fleeting to detect under normal conditions. nih.gov
Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy can track the evolution of species on femtosecond to millisecond timescales, providing dynamic information about reaction pathways.
Applying these advanced methods to reactions of this compound will provide unprecedented insight into reaction mechanisms, helping chemists to rationalize product distributions and design more selective and efficient synthetic strategies. rsc.org
Comprehensive Life Cycle Assessment of this compound Production and Use
As the chemical industry moves towards greater sustainability, it is crucial to evaluate the environmental impact of chemical products and processes from a holistic perspective. A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). semanticscholar.orgrecodeh2020.eu
A future area of significant importance will be to conduct a comprehensive LCA for this compound. This assessment would involve:
Goal and Scope Definition: Defining the purpose of the study and its boundaries (e.g., "cradle-to-gate" or "cradle-to-grave"). recodeh2020.eu
Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy) and outputs (emissions, waste) for each stage. This includes the synthesis of this compound (e.g., from o-toluic acid and thionyl chloride) and its subsequent use in producing other chemicals. semanticscholar.orgchemicalbook.com
Impact Assessment: Evaluating the potential environmental impacts, such as global warming potential, resource depletion, and ecotoxicity, associated with the inventory flows. ethz.ch
Interpretation: Analyzing the results to identify the main sources of environmental burden and opportunities for improvement. researchgate.net
Q & A
Q. What are the common synthesis methods for o-Toluoyl chloride, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via the reaction of o-toluic acid with chlorinating agents. Key methods include:
- Thionyl chloride (SOCl₂) : Reacting o-toluic acid with excess SOCl₂ under reflux (5–24 hours) in dichloromethane (DCM) or tetrahydrofuran (THF), achieving yields >90% .
- Phosgene (COCl₂) : Continuous synthesis in microchannel reactors at 52°C under controlled pressure (5 bar), offering improved safety and scalability .
- Phosphorus pentachloride (PCl₅) : Less common due to byproduct formation, but effective under anhydrous conditions. Critical factors : Reaction time, solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric excess of chlorinating agents to minimize residual acid.
Q. How should this compound be safely handled and stored to prevent decomposition?
- Handling : Use chemical-resistant gloves (nitrile or neoprene), tight-fitting safety goggles, and fume hoods to avoid exposure to vapors. Avoid contact with water, alcohols, or amines, which trigger rapid hydrolysis .
- Storage : Keep in airtight, moisture-resistant containers under inert gas (N₂ or Ar) at temperatures below 25°C. Storage with desiccants (e.g., molecular sieves) prevents hydrolysis .
- Decomposition risks : Hydrolysis produces HCl and o-toluic acid, leading to corrosive residues. Monitor for discoloration (yellowing), which indicates degradation .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Purity analysis : Gas chromatography (GC) or titration with standard bases to quantify residual acid .
- Structural confirmation :
- ¹H/¹³C NMR : Peaks at δ 2.6 ppm (CH₃) and δ 168–170 ppm (C=O) confirm acyl chloride functionality .
- FT-IR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) .
- Elemental analysis : Validate Cl content (theoretical: 22.9%) .
Advanced Research Questions
Q. What reaction mechanisms govern this compound-mediated acylation in complex syntheses?
this compound acts as an electrophilic acylating agent. Key mechanistic steps:
- Nucleophilic attack : Amines or alcohols attack the carbonyl carbon, forming a tetrahedral intermediate.
- Elimination : Release of HCl generates the acylated product (amide or ester). Kinetic studies : Reaction rates depend on solvent polarity (enhanced in DMF or THF) and steric hindrance from the ortho-methyl group, which reduces reactivity compared to unsubstituted benzoyl chlorides .
Q. How does the stability of this compound vary under different experimental conditions?
- Thermal stability : Decomposes above 120°C, forming CO, HCl, and toluene derivatives. Avoid prolonged heating .
- Solvent effects : Stable in anhydrous DCM or THF but hydrolyzes rapidly in protic solvents (e.g., H₂O, MeOH) with a half-life of <10 minutes .
- Light sensitivity : UV exposure accelerates decomposition; store in amber glass .
Q. What strategies improve regioselectivity in reactions involving this compound?
- Steric directing : The ortho-methyl group hinders electrophilic substitution at the adjacent position, favoring para-substitution in Friedel-Crafts acylations .
- Catalytic additives : Lewis acids (e.g., AlCl₃) enhance electrophilicity but may promote side reactions. Use substoichiometric amounts (0.1–0.5 equiv) .
- Low-temperature reactions : Conduct acylation at 0–5°C to suppress competing hydrolysis .
Q. How is this compound applied in the synthesis of advanced materials like metal-organic frameworks (MOFs)?
this compound functionalizes MOF nodes (e.g., UiO-66) to enhance hydrophobicity and catalytic activity:
- Procedure : Post-synthetic modification of Zr₆O₄(OH)₄ nodes with this compound in DMF at 80°C for 24 hours.
- Outcomes : Increased BET surface area (∼1200 m²/g) and stability in humid environments, enabling applications in CO₂ adsorption .
Q. What are the critical considerations for scaling up this compound reactions?
- Safety protocols : Implement automated dosing systems for chlorinating agents to minimize human exposure .
- Waste management : Neutralize HCl off-gases with scrubbers (NaOH solution) and recycle solvents .
- Process optimization : Continuous-flow microreactors improve heat transfer and reduce reaction times compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
